Cas no 1481809-85-1 (3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)

3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-5-propanenitrile, 1-ethyl-
- 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)propanenitrile
- CS-0305778
- EN300-1858371
- 1481809-85-1
- AKOS014960310
- 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile
-
- インチ: 1S/C7H10N4/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-4H2,1H3
- InChIKey: LOHQBWVJRYBNDF-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(CCC#N)=NC=N1
計算された属性
- せいみつぶんしりょう: 150.090546336g/mol
- どういたいしつりょう: 150.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ふってん: 354.8±44.0 °C(Predicted)
- 酸性度係数(pKa): 3.04±0.10(Predicted)
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858371-0.1g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1858371-2.5g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1858371-0.25g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1858371-5.0g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 5g |
$3147.0 | 2023-05-26 | ||
Enamine | EN300-1858371-1g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1858371-0.5g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1858371-5g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1858371-10g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1858371-10.0g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 10g |
$4667.0 | 2023-05-26 | ||
Enamine | EN300-1858371-1.0g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile |
1481809-85-1 | 1g |
$1086.0 | 2023-05-26 |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrileに関する追加情報
Comprehensive Overview of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile (CAS No. 1481809-85-1)
3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile, with the CAS number 1481809-85-1, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This nitrile-functionalized triazole derivative is known for its unique structural properties, which make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and heterocyclic chemistry.
The molecular structure of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile features a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, which is substituted with an ethyl group at the 1-position and a propanenitrile moiety at the 5-position. This configuration imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. The presence of the nitrile group (-C≡N) further enhances its reactivity, enabling a wide range of transformations such as nucleophilic additions and cyclizations.
In recent years, the demand for triazole-based compounds has surged, driven by their prevalence in bioactive molecules. 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is no exception, as it serves as a precursor for the development of antifungal agents, anticancer drugs, and antiviral therapeutics. Its role in medicinal chemistry is particularly noteworthy, as triazole derivatives are often employed to improve the pharmacokinetic profiles of drug candidates. This compound's ability to act as a hydrogen bond acceptor and its moderate lipophilicity contribute to its utility in drug design.
From an industrial perspective, CAS No. 1481809-85-1 is also relevant in the production of agrochemicals. Triazole derivatives are widely used in crop protection due to their efficacy against fungal pathogens. The nitrile group in 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile can be further functionalized to create novel pesticides or herbicides, addressing the growing need for sustainable agricultural solutions. This aligns with current trends in green chemistry, where researchers seek to minimize environmental impact while maintaining high efficacy.
The synthesis of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable nitrile precursor under controlled conditions. Optimization of this process is a key focus for chemists, as it impacts yield, purity, and scalability. Recent advancements in catalytic methods and microwave-assisted synthesis have streamlined the production of such compounds, reducing reaction times and energy consumption.
In the realm of material science, this compound's potential extends to the development of functional polymers and coordination complexes. The triazole ring can participate in metal-ligand interactions, making it useful in the design of catalysts and sensors. Additionally, its nitrile group can be polymerized or incorporated into polymeric matrices, offering opportunities for creating materials with tailored properties such as thermal stability or conductivity.
Given the rising interest in custom synthesis and fine chemicals, 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile is increasingly available through specialized chemical suppliers. Researchers often inquire about its storage conditions, solubility, and handling precautions, which are critical for ensuring safety and reproducibility in experiments. Proper storage in a cool, dry place under inert atmosphere is recommended to maintain its stability over time.
In summary, 3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile (CAS No. 1481809-85-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its significance in drug development, agrochemical innovation, and advanced materials underscores its value as a research tool and industrial intermediate. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond.
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